Moexipril Acyl-β-D-glucuronide

Metabolite Identification LC-MS Method Development Reference Standard Selection

This is a fully characterized Phase II acyl glucuronide metabolite, essential as a reference standard for analytical method validation, QC release testing, and ANDA/DMF submissions. Quantitatively distinct from Moexiprilat Acyl-β-D-glucuronide (MW: 646.64), using unverified alternatives introduces unacceptable uncertainty in LC-MS/MS retention time and stability, compromising regulatory data. Procure with ≥98% purity to ensure ICH M10 compliance.

Molecular Formula C₃₃H₄₂N₂O₁₃
Molecular Weight 674.69
Cat. No. B1150801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoexipril Acyl-β-D-glucuronide
Synonyms(3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylate β-D-Glucopyranuronic Acid; 
Molecular FormulaC₃₃H₄₂N₂O₁₃
Molecular Weight674.69
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moexipril Acyl-β-D-glucuronide: A Critical Metabolite Reference Standard for Pharmacokinetic and Impurity Analysis


Moexipril Acyl-β-D-glucuronide (C33H42N2O13, MW: 674.69 g/mol) is a fully characterized Phase II acyl glucuronide metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug, moexipril [1]. It is specifically utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical research, including ANDA and DMF submissions, ensuring traceability against pharmacopeial standards (USP or EP) . This compound is essential for quantifying the metabolic fate and potential reactive metabolite formation of moexipril in biological systems .

Why Substituting Moexipril Acyl-β-D-glucuronide with Uncharacterized Analogs Compromises Analytical Integrity


In-class substitution of Moexipril Acyl-β-D-glucuronide with non-certified or structurally distinct acyl glucuronides (e.g., Moexiprilat Acyl-β-D-glucuronide or other ACE inhibitor glucuronides) is analytically invalid due to quantifiable differences in molecular identity (MW: 674.69 vs. 646.64 g/mol) [1]. Furthermore, acyl glucuronides exhibit aglycone-dependent intrinsic reactivity, with hydrolysis and acyl migration half-lives varying over 100-fold between structurally related conjugates [2]. The use of a specific, fully characterized reference standard is mandatory for achieving the accuracy and precision required in LC-MS/MS assays where the lower limit of quantification (LLOQ) can be as low as 0.1 ng/mL [3]. Unverified alternatives introduce unacceptable uncertainty in retention time, ionization efficiency, and stability, directly impacting data reproducibility and regulatory submission success.

Quantifiable Differentiation: Moexipril Acyl-β-D-glucuronide vs. In-Class Comparators


Molecular Identity: Distinctive Mass and Formula for Unambiguous Identification

Moexipril Acyl-β-D-glucuronide is structurally and analytically distinct from its aglycone counterpart, Moexiprilat Acyl-β-D-glucuronide, which is the glucuronide conjugate of the active metabolite. The presence of an ethyl ester group in the parent prodrug structure results in a quantifiable difference in molecular weight (+28.03 g/mol) and formula (additional C2H4), which directly impacts chromatographic retention and mass spectrometric detection [1].

Metabolite Identification LC-MS Method Development Reference Standard Selection

Purity Profile: High Purity Reference Standard vs. Lower Purity Analogs

Certified reference standards of Moexipril Acyl-β-D-glucuronide are supplied with documented purity of ≥98% [1], whereas the structurally related Moexiprilat Acyl-β-D-glucuronide is commonly offered as a technical grade with purity specified only as '>65%' . This difference in purity specification is critical for quantitative applications.

Reference Standard Method Validation Quality Control

Analytical Utility: Validated LC-MS/MS Assay with Sub-nanogram Sensitivity

As a metabolite of moexipril, the acyl glucuronide is integral to validated bioanalytical methods. The parent drug, moexipril, has been quantified in human plasma using a validated LC-MS/MS assay with a lower limit of quantification (LLOQ) of 0.1 ng/mL [1]. The availability of a high-purity reference standard for the acyl glucuronide metabolite is a prerequisite for extending this validated method to the quantification of the Phase II metabolic pathway .

Bioanalysis LC-MS/MS Pharmacokinetics

Intrinsic Reactivity: Acyl Migration and Hydrolysis Kinetics as a Function of Aglycone Structure

Acyl glucuronides are known to be reactive metabolites, with their propensity for intramolecular acyl migration and hydrolysis varying significantly based on the aglycone structure [1]. While direct kinetic data for Moexipril Acyl-β-D-glucuronide is not published, class-level studies on phenylacetic acid derivatives show that differences in transacylation rates between structurally related acyl glucuronides can be substantial. The activation energy for the transacylation step, a key determinant of stability, is directly correlated with the degradation rate of the 1-β anomer [1].

Drug Metabolism Reactive Metabolites Toxicology

Regulatory Compliance: Adherence to Pharmacopeial Standards for Reference Material Traceability

Moexipril Acyl-β-D-glucuronide offered as a reference standard is specifically characterized for compliance with regulatory guidelines, ensuring traceability against pharmacopeial standards (USP or EP) . This level of characterization, which includes comprehensive analytical data (CoA, NMR, MS, HPLC), is not guaranteed for general research-grade chemicals or lower-purity technical analogs .

Regulatory Submissions ANDA GMP QC

Optimal Use Cases for Moexipril Acyl-β-D-glucuronide in Pharmaceutical R&D and Quality Control


Method Development and Validation for Moexipril Metabolite Quantification in Biological Matrices

In bioanalytical laboratories developing and validating LC-MS/MS methods for the quantification of moexipril and its metabolites in plasma or urine, Moexipril Acyl-β-D-glucuronide serves as the essential reference standard for optimizing chromatographic separation, determining matrix effects, and establishing extraction recovery for the Phase II metabolic pathway [1]. Its high purity (≥98%) and full characterization are mandatory for meeting the ICH M10 bioanalytical method validation guidelines [2].

In Vitro Assessment of Acyl Glucuronide Reactivity and Drug Safety

For drug safety teams investigating the potential for moexipril to form reactive metabolites, Moexipril Acyl-β-D-glucuronide is used in in vitro stability studies to quantify the rates of hydrolysis and intramolecular acyl migration [3]. This data is critical for correlating the compound's intrinsic reactivity with its potential for covalent protein adduct formation and subsequent toxicity, enabling a risk assessment that is specific to the moexipril aglycone [3].

Impurity Profiling and Quality Control in Pharmaceutical Manufacturing

In the quality control (QC) laboratories of pharmaceutical companies manufacturing moexipril hydrochloride drug substance or drug product, Moexipril Acyl-β-D-glucuronide is procured as a reference standard to identify and quantify this specific metabolite as a potential impurity in stability samples and release testing . Its traceability to USP or EP standards ensures the analytical results are defensible during regulatory inspections .

Supporting ANDA and DMF Submissions for Generic Moexipril Products

For generic pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for moexipril, Moexipril Acyl-β-D-glucuronide is a required reference standard for characterizing the impurity profile and demonstrating analytical method comparability to the reference listed drug (RLD) . Using a certified reference standard ensures the data package meets the FDA's expectations for comprehensive characterization of drug substance impurities and metabolites .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moexipril Acyl-β-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.